5-Amino-3-(2-thienyl)pyrazole

Descripción

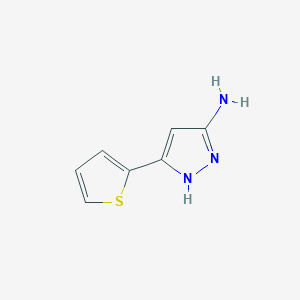

Structure

3D Structure

Propiedades

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

General Principles of 5-Aminopyrazole Synthesis

The construction of the 5-aminopyrazole ring system is predominantly achieved through condensation and cyclization reactions involving precursors with appropriately positioned reactive functional groups.

Condensation Reactions with Bielectrophilic Moieties

A primary and versatile method for synthesizing 5-aminopyrazoles involves the reaction of hydrazine (B178648) or its derivatives with 1,3-bielectrophilic compounds. chim.it One of the most common bielectrophiles used is a β-ketonitrile. The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. chim.it

The general reaction can be summarized as follows:

Step 1: Hydrazone Formation: A β-ketonitrile reacts with hydrazine to form a hydrazone.

Step 2: Intramolecular Cyclization: The hydrazone undergoes cyclization to yield the 5-aminopyrazole.

This method's versatility allows for the synthesis of a wide array of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 5-aminopyrazoles. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. For 5-aminopyrazoles, this typically involves the reaction of a compound containing a hydrazine moiety with a molecule possessing two electrophilic centers. beilstein-journals.orgnih.gov

For instance, the reaction between a hydrazine and an α,β-unsaturated nitrile can lead to the formation of a 5-aminopyrazole. The reaction is initiated by a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization onto the nitrile group. The regioselectivity of this reaction can often be controlled by the reaction conditions. chim.it

Specific Synthetic Routes to 5-Amino-3-(2-thienyl)pyrazole

The synthesis of the target compound, this compound, can be achieved through several specific pathways that leverage the general principles outlined above.

Synthesis from Thiophene-Containing Precursors

A direct and efficient route to this compound involves the use of a thiophene-containing β-ketonitrile, specifically 3-oxo-3-(thiophen-2-yl)propanenitrile . This precursor embodies the necessary 1,3-dielectrophilic character required for the pyrazole (B372694) ring formation. The reaction of 3-oxo-3-(thiophen-2-yl)propanenitrile with hydrazine hydrate (B1144303) provides a direct pathway to the desired product. ekb.eg

The synthesis can be represented by the following reaction scheme:

3-oxo-3-(thiophen-2-yl)propanenitrile + Hydrazine hydrate → this compound

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Reactions Involving Nitriles and Hydrazines

The reaction of nitriles, particularly β-ketonitriles, with hydrazines is a well-established method for pyrazole synthesis. ekb.eg In the context of this compound, the key starting material is 3-oxo-3-(thiophen-2-yl)propanenitrile . The reaction with hydrazine proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the final 5-aminopyrazole product. chim.it

The reaction conditions for this transformation can vary, but it is often carried out by heating the reactants in a suitable solvent, such as ethanol. scispace.com The presence of a base or an acid catalyst can sometimes be employed to facilitate the reaction.

Multi-Component Reactions for Pyrazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net Several MCRs have been developed for the synthesis of pyrazole derivatives, some of which can be adapted to produce this compound.

One such example is the three-component reaction of an aldehyde, malononitrile (B47326), and a hydrazine. isca.mebeilstein-journals.org To synthesize a 3-thienyl substituted pyrazole, 2-thiophenecarboxaldehyde would be a suitable starting aldehyde. A study by Hasaninejad and Firoozi described a one-pot, catalyst-free synthesis of 5-aminopyrazoles by grinding an aromatic aldehyde, malononitrile, and phenylhydrazine. isca.mebeilstein-journals.org This methodology could potentially be applied to the synthesis of this compound by using 2-thiophenecarboxaldehyde and hydrazine.

The general scheme for this three-component reaction is as follows:

Aldehyde + Malononitrile + Hydrazine → 5-Aminopyrazole

The following table summarizes the key reactants and products in the synthesis of this compound and related compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| 3-oxo-3-(thiophen-2-yl)propanenitrile | Hydrazine hydrate | - | This compound | Condensation/Cyclization |

| 2-thiophenecarboxaldehyde | Malononitrile | Hydrazine | This compound | Multi-component Reaction |

Derivatization Strategies from this compound

The chemical versatility of this compound stems from its three primary nucleophilic centers: the amino group at position 5 (5-NH2), the nitrogen at position 1 (1-NH), and the carbon at position 4 (4-CH). nih.govbeilstein-journals.org The typical order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH, which allows for selective derivatization under controlled conditions. nih.gov

Reactions at the Amino Group (5-NH2)

The exocyclic amino group at the 5-position is the most nucleophilic site and readily participates in a variety of chemical transformations. nih.govscirp.org

Acylation and Sulfonylation: The 5-amino group can be easily acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride. scirp.org This reaction is fundamental for introducing various substituents and for the subsequent synthesis of more complex molecules.

Formation of Schiff Bases: Condensation with various aldehydes, such as 4-chlorobenzaldehyde (B46862) or 5-bromosalicylaldehyde, in the presence of a catalytic amount of piperidine, leads to the formation of the corresponding Schiff bases (imines). sci-hub.se

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. For instance, diazotization with sodium nitrite (B80452) followed by in-situ cyclization is a known method for synthesizing fused triazine systems like pyrazolo[3,4-d] beilstein-journals.orgCurrent time information in Bangalore, IN.nih.govtriazines. beilstein-journals.org

Table 1: Examples of Reactions at the 5-Amino Group

| Reactant | Reagent/Conditions | Product Type |

|---|---|---|

| This compound | Acetic Anhydride | N-acetylated pyrazole |

| This compound | 4-Chlorobenzaldehyde / Piperidine, EtOH, reflux | Schiff Base |

Reactions at the Pyrazole Ring (1-NH, 4-CH)

The pyrazole ring itself offers sites for electrophilic substitution and condensation reactions.

Reactions at 1-NH: The endocyclic nitrogen atom at position 1 is nucleophilic and can undergo reactions such as N-alkylation or N-arylation. However, its reactivity is generally lower than the 5-amino group. nih.gov The nature of the substituent at the N-1 position can significantly influence the reaction pathway. For example, the condensation of 1-NH-5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[1,5-a]pyrimidines, whereas 1-substituted-5-aminopyrazoles under similar conditions might yield pyrazolo[3,4-b]pyridines. beilstein-journals.org

Reactions at 4-CH: The C-4 position of the pyrazole ring is susceptible to electrophilic attack, particularly when activated. A common reaction at this site is coupling with diazonium salts to form azo derivatives, which are often colored compounds and can serve as intermediates for further synthesis. rsc.org

Formation of Fused Heterocyclic Systems (e.g., Pyrazoloazines, Pyrazolopyrimidines, Pyrazolopyridines)

This compound is a key building block for constructing fused bicyclic and polycyclic heterocyclic systems. nih.govbeilstein-journals.org These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are structurally analogous to purine (B94841) bases and are of great interest in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org

Pyrazolopyrimidines: The most common route to pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone, ethyl acetoacetate, or malonic acid derivatives. rsc.orgresearchgate.netmdpi.com These reactions are typically catalyzed by acid (e.g., acetic acid, sulfuric acid) and proceed via cyclocondensation. beilstein-journals.orgscispace.com For example, reacting 5-amino-3-(substituted)pyrazoles with various β-ketoesters in refluxing acetic acid with a catalytic amount of sulfuric acid yields pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. beilstein-journals.org The reaction of 5-aminopyrazoles with ethoxymethylene malononitrile is also a well-established method for preparing pyrazolo[3,4-d]pyrimidine precursors. ekb.eg

Pyrazolopyridines: Pyrazolo[3,4-b]pyridines are often synthesized through multicomponent reactions. A classic approach is the Friedländer annulation, which involves the condensation of a 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile. semanticscholar.org Another powerful method is the three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound like malononitrile or a β-ketoester, often under microwave irradiation or catalyzed by an agent like L-proline. beilstein-journals.orgresearchgate.net For instance, the reaction of 5-aminopyrazoles, various aldehydes, and Meldrum's acid provides an efficient, catalyst-free route to pyrazolo[3,4-b]pyridin-6(7H)-ones. tsijournals.com

Pyrazoloazines: This broader class includes the aforementioned pyrimidines and pyridines, as well as pyrazolotriazines. nih.govbeilstein-journals.org For example, pyrazolo[1,5-a] beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.nettriazines featuring a 2-thienyl substituent have been synthesized and studied. beilstein-journals.org The synthesis often involves the reaction of the 5-aminopyrazole with bielectrophilic reagents that provide the necessary atoms to form the fused six-membered azine ring. nih.govbeilstein-journals.org

Table 2: Synthesis of Fused Heterocycles from this compound

| Target System | Typical Reagents | Reaction Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Acetylacetone, Ethyl Acetoacetate | Cyclocondensation |

| Pyrazolo[3,4-b]pyridine | Aldehyde, Malononitrile | Multicomponent Reaction |

| Pyrazolo[3,4-d]pyrimidine | Formamide, Urea, Triethylorthoformate | Cyclization |

Incorporation into Thiazole (B1198619) and Oxadiazole Derivatives

The versatile functional groups of this compound also allow for its incorporation into five-membered heterocyclic rings like thiazoles and oxadiazoles.

Thiazole Derivatives: The synthesis of thiazoles can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. nih.gov Starting from this compound, one could envision converting the amino group into a thioamide or a related thiourea (B124793) derivative, which could then be cyclized with an appropriate α-haloketone to form a thiazole ring. tandfonline.com Another route involves converting the amino group to an isothiocyanate, which can then react with active methylene compounds to build the thiazole ring.

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from carboxylic acid hydrazides (acylhydrazines). researchgate.net A synthetic route starting from a pyrazole derivative would typically involve converting a pyrazole carboxylic acid or its ester into the corresponding hydrazide. acs.org This pyrazole-4-carbohydrazide can then be cyclized with various reagents. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride yields 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Alternatively, reaction of the hydrazide with carbon disulfide in a basic medium leads to an oxadiazole-2-thione intermediate. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-3-(2-thienyl)pyrazole, various NMR techniques are employed to assign the proton and carbon signals accurately.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. In a study, the ¹H NMR spectrum of a related compound, 5-amino-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, was recorded in DMSO-d6. rsc.org The signals for the thiophene (B33073) and pyrazole (B372694) protons were observed, along with the amino group protons. The exact chemical shifts and coupling constants are crucial for assigning each proton to its specific position in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Pyrazole-NH | 11.52 | br s | mdpi.com | |

| Thiophene-H5 | 7.45 | d | 5.0 | |

| Thiophene-H3 | 7.20 | d | 3.5 | |

| Thiophene-H4 | 7.05 | dd | 5.0, 3.5 | |

| Pyrazole-H4 | 5.80 | s | ||

| NH₂ | 5.10 | br s |

Note: The data presented here is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values for this compound under specific experimental conditions.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. For a derivative, 5-amino-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile, the ¹³C NMR spectrum in DMSO showed distinct signals for the pyrazole and thiophene ring carbons, as well as the carbonitrile carbon. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Pyrazole-C5 | 154.7 | researchgate.net |

| Pyrazole-C3 | 149.5 | researchgate.net |

| Thiophene-C2' | 135.0 | |

| Thiophene-C5' | 128.0 | |

| Thiophene-C3' | 126.5 | |

| Thiophene-C4' | 125.0 | |

| Pyrazole-C4 | 95.0 | researchgate.net |

Note: The data presented here is a representative example based on typical chemical shifts for similar structures and may not reflect the exact values for this compound under specific experimental conditions.

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atoms in a molecule. In pyrazole derivatives, ¹⁵N NMR can distinguish between the "pyrrole-like" nitrogen (N-1) and the "pyridine-like" nitrogen (N-2). mdpi.com For instance, in a study on related pyrazoles, the ¹⁵N chemical shifts were assigned based on correlations observed in ¹H-¹⁵N HMBC spectra. mdpi.com This technique is invaluable for confirming the tautomeric form and the electronic environment of the nitrogen atoms within the pyrazole ring. mdpi.comipb.pt

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is essential for assembling the complete molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the C-H attachments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which helps in piecing together the molecular skeleton. columbia.edu For example, correlations between the pyrazole ring protons and the thiophene ring carbons would confirm the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is useful for determining the stereochemistry and conformation of the molecule. ua.es For instance, a NOESY experiment on a related pyrazole derivative showed correlations that helped to confirm the regiochemistry. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group and the pyrazole ring, C-H bonds of the aromatic thiophene ring, and C=N and C=C bonds within the heterocyclic rings. In a study of 3(5)-aminopyrazoles, the IR spectra helped to distinguish between the 3-aminopyrazole (B16455) and 5-aminopyrazole tautomers. mdpi.com

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H stretch (amino and pyrazole) | 3400-3200 | mdpi.com |

| C-H stretch (aromatic) | 3100-3000 | |

| C=N stretch (pyrazole ring) | 1640-1620 | arkat-usa.org |

| C=C stretch (thiophene and pyrazole rings) | 1600-1450 | arkat-usa.org |

| C-S stretch (thiophene ring) | 750-650 |

Note: The data presented here is a representative example based on typical IR absorption frequencies for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 165.22 g/mol . fluorochem.co.ukscbt.com The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern would provide further structural confirmation, showing characteristic losses of fragments such as HCN, NH₂, or parts of the thiophene ring. arkat-usa.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of a compound is determined by single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the substance's physical and chemical properties.

As of the latest available data, a complete single-crystal X-ray diffraction study providing detailed crystallographic tables for the specific compound this compound (CAS 96799-03-0) has not been found in publicly accessible research literature. While the synthesis and use of this compound are noted in various chemical contexts, detailed reports containing its specific crystal structure data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Numerous studies have been published on derivatives and more complex molecules containing the this compound moiety, where X-ray crystallography was used to confirm their structures. For instance, the crystal structures of various fused pyrazoloazines and other derivatives synthesized from 5-aminopyrazoles have been thoroughly characterized. nih.govbeilstein-journals.org These studies confirm that the pyrazole and thiophene ring systems are common building blocks in the development of new compounds, and X-ray diffraction is a standard method for their structural confirmation.

However, for the parent compound, this compound, specific crystallographic data remains elusive in the current body of scientific literature. Therefore, data tables detailing its crystal lattice parameters, bond lengths, and bond angles cannot be presented. Further research and publication in this specific area would be necessary to provide a detailed crystallographic analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) has been widely employed to study the electronic structure of pyrazole (B372694) derivatives. For instance, DFT calculations at the B3LYP/6-31G** level of theory have been used to investigate 3,5-disubstituted pyrazoles, providing insights into their geometries and electronic properties. nih.gov In studies involving thienyl-pyrazole derivatives, the B3LYP hybrid functional combined with the 6–311++G(d,p) basis set has been utilized to optimize molecular structures and analyze their electronic characteristics. nih.gov These computational approaches allow for the determination of various quantum chemical parameters that describe the molecule's reactivity.

A study on a fused pyrazole derivative involved DFT calculations to understand its interactions with amino acids. scispace.com Such studies are vital for predicting how these molecules might behave in a biological environment. The calculations can reveal details about bond lengths, bond angles, and charge distributions, which are fundamental to a molecule's chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactive sites. MEP analysis has been applied to thienyl-pyrazole derivatives to pinpoint the electronic and chemically active regions. nih.gov The MEP surface provides a visual representation of the electrostatic potential, where nucleophilic and electrophilic attack sites can be readily identified. This information is particularly useful in understanding intermolecular interactions, such as those involved in drug-receptor binding.

Tautomerism Investigations in 5-Amino-3-(2-thienyl)pyrazole Systems

Tautomerism is a key structural aspect of pyrazoles, significantly influencing their chemical and physical properties. researchgate.net For this compound, the primary focus is on the annular prototropic tautomerism involving the pyrazole ring nitrogens.

The tautomeric equilibrium of 3(5)-aminopyrazoles has been investigated using a combination of experimental and theoretical methods. semanticscholar.org Experimental techniques such as NMR spectroscopy and X-ray crystallography have been employed to determine the predominant tautomeric forms in solution and the solid state. researchgate.netfu-berlin.de Theoretical studies, often using DFT methods, complement these experimental findings by calculating the relative stabilities of the different tautomers in both the gas phase and in solution. researchgate.net

For 3(5)-aminopyrazoles in general, studies have shown that the 3-amino tautomer is often more stable than the 5-amino tautomer. semanticscholar.org However, this preference can be influenced by various factors. In solution, a rapid interconversion between the tautomers is frequently observed, which can be detected by NMR spectroscopy. nih.gov

Table 1: Summary of Tautomeric Studies on Substituted Pyrazoles

| Method | Key Findings |

|---|---|

| NMR Spectroscopy | In solution, often shows a rapid equilibrium between tautomers. nih.gov |

| X-ray Crystallography | Determines the specific tautomer present in the solid state. fu-berlin.de |

The nature of the substituents on the pyrazole ring has a profound effect on the tautomeric equilibrium. researchgate.net Electron-donating groups attached to the pyrazole ring generally favor the stability of the C3-tautomer. nih.gov Conversely, electron-withdrawing groups can lead to a stabilization of the C5-tautomer. nih.gov

The polarity of the solvent also plays a critical role in determining the tautomeric preference. mdpi.com Changes in the solvent can shift the equilibrium by differentially solvating the tautomers. For instance, in a series of disubstituted 1H-pyrazoles, theoretical calculations predicted a preference for one tautomer in the gas phase, but the energy gap between tautomers decreased with increasing solvent polarity, and in some cases, an equilibrium of tautomers was observed in DMSO solution. mdpi.com

Molecular Docking and Dynamics Simulations

To explore the potential of this compound derivatives as therapeutic agents, molecular docking and dynamics simulations are frequently performed. These computational techniques predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

Molecular docking studies have been conducted on novel thienyl-pyrazole derivatives to investigate their binding affinity against targets like VEGFR-2. ekb.eg Similarly, pyrazole-containing compounds have been docked into the active site of Heat Shock Protein 90α (Hsp90α) to identify potential drug targets. nih.govresearchgate.net These studies reveal crucial interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations can be carried out to explore the dynamic behavior and stability of the ligand-protein complex over time. nih.govresearchgate.net These simulations provide a more realistic representation of the binding event and can help to refine the understanding of the binding mode.

Table 2: Examples of Molecular Docking Targets for Pyrazole Derivatives

| Compound Type | Target Protein | Key Findings |

|---|---|---|

| Thienyl-pyrazole derivatives | VEGFR-2 | Good inhibitory efficiency and binding affinity. ekb.eg |

| Pyrazole-containing imide derivatives | Hsp90α | Identification of potential drug target and binding mode. nih.govresearchgate.net |

Ligand-Protein Interactions and Binding Affinity Predictions

For instance, studies on various thienyl-pyrazole derivatives have demonstrated their potential to interact with key biological targets. Molecular modeling of a novel thienyl-pyrazole derivative targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a protein implicated in cancer, revealed a strong binding affinity. The docking score for this related compound was reported as -7.40 Kcal/mol, indicating a favorable binding interaction within the receptor's active site.

Similarly, computational analyses of amino-pyrazole derivatives have highlighted their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. In one such study, a 5-aminopyrazole derivative exhibited a binding affinity of -7.86 kcal/mol and was predicted to form three hydrogen bonds with key amino acid residues (Lys137 and Gly45) in the COX-2 active site. These interactions are crucial for stabilizing the ligand-protein complex and are indicative of inhibitory potential.

Although direct data for this compound is absent, these examples from closely related compounds suggest that its structural motifs—the aminopyrazole core and the thienyl group—are capable of participating in significant intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with protein active sites. The amino group can act as a hydrogen bond donor, while the pyrazole and thienyl rings can engage in various non-covalent interactions. Predicting the precise binding affinity and interaction patterns for this compound would necessitate dedicated molecular docking studies against specific protein targets.

Table 1: Predicted Binding Affinities of Related Pyrazole Derivatives

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thienyl-Pyrazole | VEGFR-2 | -7.40 | Not Specified |

This table is generated based on data from related but distinct molecules and is for illustrative purposes only. Specific values for this compound are not available.

Conformational Analysis and Stability

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can fit into a protein's binding pocket. Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms and the energy barriers between these different conformations.

Theoretical methods like Density Functional Theory (DFT) are commonly employed to perform conformational analyses. These calculations can determine the potential energy surface of the molecule as a function of its rotatable bonds, thereby identifying the lowest energy (most stable) conformations. For a fused pyrazole derivative, DFT calculations have been used to understand its interactions with amino acids, providing a basis for how such molecules might behave in a biological environment.

The stability of different conformers is influenced by a variety of factors, including steric hindrance between atoms, intramolecular hydrogen bonding, and electronic effects like conjugation between the aromatic rings. For this compound, it is likely that planar or near-planar conformations, which maximize electronic delocalization between the pyrazole and thienyl rings, would be energetically favorable, provided that steric clashes are minimal. The amino group can also influence conformational preference through its electronic effects and potential for intramolecular interactions.

While specific conformational analysis data for this compound is not available in the reviewed literature, the established computational methodologies provide a clear path for future research to elucidate its conformational landscape and intrinsic stability.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vascular Endothelial Growth Factor Receptor 2 |

Applications in Medicinal Chemistry and Biological Activity

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of 5-Amino-3-(2-thienyl)pyrazole have demonstrated promising antimicrobial properties, exhibiting activity against a variety of bacterial and fungal pathogens.

In vitro studies are crucial for determining the antimicrobial efficacy of new compounds. For pyrazole (B372694) derivatives, these studies often involve assessing their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a series of 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles were tested for their antibacterial properties against six Gram-positive and three Gram-negative bacteria. ajptonline.com Another study synthesized new pyrazole derivatives containing triazoles and benzoxazoles, with a compound featuring a 2,5-dichlorothiophene (B70043) substituent on the pyrazole moiety showing significant antimicrobial activity. ajptonline.com

The table below summarizes the MIC values for selected pyrazole derivatives against various microorganisms, illustrating the potential of this class of compounds.

| Compound Derivative | Microorganism | MIC (µM) | Reference |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Staphylococcus aureus (Methicillin-susceptible) | 25.1 | mdpi.com |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Staphylococcus aureus (Methicillin-resistant) | 25.1 | mdpi.com |

| Pyrazole hybrid with acetyl and methyl groups | Staphylococcus aureus | 2 | mdpi.com |

| Pyrazole hybrid with acetyl and methyl groups | Bacillus subtilis | 8 | mdpi.com |

| Pyrazole hybrid with acetyl and methyl groups | Enterococcus faecalis | 8 | mdpi.com |

| Pyrazole hybrid with lipophilic aryl and cyano groups | Staphylococcus aureus | 0.12 | mdpi.com |

| Pyrazole hybrid with lipophilic aryl and cyano groups | Bacillus subtilis | 1 | mdpi.com |

| Pyrazole hybrid with lipophilic aryl and cyano groups | Enterococcus faecalis | 0.5 | mdpi.com |

| Isonicotinoyl derivative 197a | Staphylococcus aureus | 14 | mdpi.com |

| Isonicotinoyl derivative 197c | Staphylococcus aureus | 17 | mdpi.com |

| Isonicotinoyl derivative 197d | Staphylococcus aureus | 14 | mdpi.com |

| Isonicotinoyl derivative 197a | Pseudomonas aeruginosa | 14 | mdpi.com |

| Isonicotinoyl derivative 197b | Pseudomonas aeruginosa | 29 | mdpi.com |

The antimicrobial activity of pyrazole derivatives has been evaluated against specific and often multi-drug resistant pathogens.

Mycobacterium tuberculosis : Several studies have investigated the potential of pyrazole derivatives as anti-tubercular agents. One study synthesized 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and found them to have interesting activity against a strain of M. tuberculosis. ajptonline.com Another study focused on new 1-[(N,N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluated their in vitro activity against M. tuberculosis H37Rv. ajptonline.com Furthermore, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened against the MTB strain H37Rv. nih.gov

Pseudomonas aeruginosa : Pyrazole derivatives have also shown activity against Pseudomonas aeruginosa, a challenging Gram-negative bacterium. Three series of pyrazole, thiazole (B1198619), and 1,3,4-oxadiazole (B1194373) derivatives were synthesized and found to exhibit remarkable antimicrobial activity against Pseudomonas aeruginosa. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Anticancer and Antitumor Potentials

The pyrazole scaffold is a key component in a number of anticancer drugs and has been extensively studied for its potential to inhibit tumor growth. mdpi.combeilstein-journals.org

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines.

One study synthesized new pyrazoline derivatives and tested their cytotoxic effects on human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U87 and U251) cell lines. mdpi.com The compound 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline was identified as the most effective agent against AsPC-1 and U251 cells, with IC₅₀ values of 16.8 µM and 11.9 µM, respectively. mdpi.com

Another study developed a novel series of thienyl-pyrazole derivatives and assessed their antiproliferative efficacy against human colon (HCT-116), mammary gland (MCF-7), and prostate (PC-3) cancer cell lines. ekb.eg Compound 3 from this series demonstrated potent cytotoxicity, with IC₅₀ values of 7.41 µM for HCT-116, 3.36 µM for MCF-7, and 9.58 µM for PC-3. ekb.eg

The table below presents the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 | mdpi.com |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | U251 (Glioblastoma) | 11.9 | mdpi.com |

| Thienyl-pyrazole derivative 3 | HCT-116 (Colon) | 7.41 | ekb.eg |

| Thienyl-pyrazole derivative 3 | MCF-7 (Breast) | 3.36 | ekb.eg |

| Thienyl-pyrazole derivative 3 | PC-3 (Prostate) | 9.58 | ekb.eg |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 | acs.org |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 | acs.org |

| Pyrazole derivative 4j | Huh7 (Liver) | 1.6 | nih.gov |

| Pyrazole derivative 4j | MCF7 (Breast) | 3.3 | nih.gov |

| Pyrazole derivative 4j | HCT116 (Colon) | 1.1 | nih.gov |

Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in cancer. Pyrazole derivatives have been investigated as inhibitors of several key kinases.

p38 MAP Kinase: 5-amino-pyrazoles have been identified as potent and selective inhibitors of p38α MAP kinase. nih.gov These inhibitors have shown excellent cellular potency in inhibiting the production of TNFα, a key inflammatory cytokine. nih.gov The binding mode of these inhibitors involves interactions with a key binding domain distinct from the ATP binding site. columbia.edu

Bruton's Tyrosine Kinase (BTK): BTK is a critical component of B-cell receptor signaling and a therapeutic target for B-cell malignancies. mdpi.comgoogle.com Pirtobrutinib, a reversible BTK inhibitor based on a 5-aminopyrazole scaffold, has been approved for the treatment of mantle cell lymphoma. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Some pyrazole derivatives have demonstrated significant inhibitory activity against EGFR. ajptonline.com For instance, the compound 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide displayed the most potent EGFR inhibitory activity in one study. ajptonline.com

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been linked to cancer development. Some pyrazole derivatives have been investigated as potential COX-2 inhibitors. mdpi.com

Anti-inflammatory and Analgesic Properties

Derivatives of 5-aminopyrazole are recognized for their potential to alleviate inflammation and pain. researchgate.netcore.ac.uk The inclusion of a thienyl group at the 3-position can modulate these activities, leading to the discovery of potent anti-inflammatory and analgesic agents. researchgate.net

The carrageenan-induced rat paw edema model is a standard and widely used assay to evaluate the in vivo anti-inflammatory effects of new chemical entities. core.ac.ukpublichealthtoxicology.com In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling over time is a measure of its anti-inflammatory potential. frontiersin.org

Several studies have demonstrated the anti-inflammatory efficacy of pyrazole derivatives in this model. For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and tested for their anti-inflammatory activity. core.ac.uk Compounds from this series exhibited significant reductions in paw edema at a dose of 25 mg/kg. core.ac.uk Similarly, other pyrazole derivatives have shown moderate to high edema inhibition, with some compounds performing better than the standard drug celecoxib (B62257). mdpi.com One study reported that a pyrazoline derivative, when tested for anti-adjuvant-induced disease activity, was found to be active. researchgate.net Another research synthesized 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and used it to create new pyrazoline heterocycles, which were then evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema assay. researchgate.net

| Compound | In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity at 25 mg/kg. | core.ac.uk |

| Pyrazole derivatives 144-146 | Carrageenan-induced rat paw edema | Moderate to high edema inhibition (78.9–96%) compared to celecoxib (82.8%). | mdpi.com |

| Pyrazoline derivative 2d | Adjuvant-induced disease in rats | Found to be active in a preliminary test. | researchgate.net |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives | Carrageenan-induced paw edema | Majority of tested compounds exhibited anti-inflammatory activity. | researchgate.net |

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. core.ac.ukrsc.org There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. core.ac.uk Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. rsc.org

Derivatives of 5-aminopyrazole have been extensively studied as COX inhibitors. Some have shown potent and selective inhibition of COX-2. For example, certain pyrazole derivatives displayed high COX-2 inhibitory activity with IC50 values in the nanomolar range. mdpi.com In one study, a series of 1,5-diarylpyrazoles, including those with a 2-thienyl substituent, were synthesized and evaluated as COX inhibitors. tandfonline.com The 4-nitrophenyl analogs in this series demonstrated the highest COX-2 potency and selectivity. tandfonline.com Specifically, compound 10e was identified as the most COX-2 selective compound with a selectivity index of 10.67 and was a highly potent anti-inflammatory agent. tandfonline.com

In addition to COX inhibition, some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netplos.org Dual inhibitors of COX and 5-LOX could offer a broader spectrum of anti-inflammatory action. One study found that pyrazoline derivatives were more potent than their pyrazole counterparts as lipoxygenase inhibitors, with compound 2g being the most potent with an IC50 of 80 µM. researchgate.net

| Compound Class/Derivative | Target Enzyme | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazole derivative 132b | COX-2 | 3.5 nM | Not Reported | mdpi.com |

| Pyrazole derivatives 144-146 | COX-2 | 0.034–0.052 μM | Not Reported | mdpi.com |

| 1,5-Diarylpyrazole (10e) | COX-2 | 0.33 μM | 10.67 | tandfonline.com |

| Pyrazoline derivative 2g | 5-Lipoxygenase | 80 µM | Not Applicable | researchgate.net |

Anticonvulsant Activities

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Pyrazoline derivatives, including those with a 3-(2-thienyl) moiety, have emerged as a promising class of compounds with potential anticonvulsant properties. ajptonline.comresearchgate.net

The anticonvulsant activity of these compounds is typically evaluated using standard animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. ajptonline.comsphinxsai.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. dergipark.org.tr

Several studies have reported the anticonvulsant effects of 3-(2-thienyl)pyrazoline derivatives. researchgate.net For instance, a series of these derivatives were assessed in MES and scMet (subcutaneous metrazol) induced seizure tests, with one compound showing protection against MES-induced seizures. researchgate.net In another study, thiourea (B124793) derivatives of pyrazoline afforded significant protection in both PTZ and MES tests. ajptonline.com Furthermore, some 2-pyrazoline-1-carboxamide derivatives carrying 5-bromothiophen and 2,6-dichlorophenyl groups showed noteworthy activity in the PTZ test. scielo.org.co

| Compound Class/Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-(2-Thienyl)pyrazoline derivative 8 | MES test | Protective against MES-induced seizures in the range of 30-300 mg/kg. | researchgate.net |

| Thiourea derivatives of pyrazoline | PTZ and MES tests | 90% and 100% protection in PTZ and MES tests at 50 mg/kg, respectively. | ajptonline.com |

| 3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (3d) | PTZ test | Reduced grade-5 seizure severity and increased survival rate. | scielo.org.co |

| Pyrazolo[1,5-a] researchgate.netmdpi.comresearchgate.nettriazine (MH4b1) | MES and 6 Hz tests | Exerted significant effects on MES and 6 Hz psychomotor seizure models. | scielo.org.co |

Antidepressant Activities

Depression is a widespread and serious mood disorder. Current antidepressant medications can have a delayed onset of action and a range of side effects, highlighting the need for new therapeutic options. Pyrazoline derivatives have been investigated for their potential antidepressant activity, with some studies focusing on compounds containing a 3-(2-thienyl) group. ajptonline.comnih.gov

The antidepressant-like effects of these compounds are often assessed using animal models such as the forced swimming test (FST) and the tail suspension test (TST). researchgate.netasianjpr.com In these models, a reduction in the duration of immobility is considered an indicator of antidepressant activity. asianjpr.com

Several studies have demonstrated the antidepressant potential of 3-(2-thienyl)pyrazoline derivatives. researchgate.netnih.gov One study synthesized a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and found that they showed promising antidepressant action. nih.gov Specifically, the compound TTg (5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide) significantly reduced immobility time in both the FST and TST. nih.gov Another study investigated eight new 1-[(N,N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazolines and found that three of them significantly shortened immobility time in the FST. researchgate.net

| Compound Class/Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| 5-substituted Phenyl-3-(Thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides (TTa-TTg) | Forced Swimming Test (FST) and Tail Suspension Test (TST) | Showed promising antidepressant potential. Compound TTg reduced immobility by 61.17% (FST) and 62.05% (TST). | nih.gov |

| 1-[(N,N-disubstituted thiocarbamoylthio)acetyl]-3-(2-thienyl)-5-aryl-2-pyrazolines (1b, 1d, 1g) | Forced Swimming Test (FST) | Significantly shortened immobility time compared to control. | researchgate.net |

| 1-phenyl-3-(4-aminophenyl)-5-(4-Chlorophenyl)-2-pyrazoline (4b) | Porsolt's behavioral despair test | Showed significant antidepressant activity. | sphinxsai.com |

Antiviral Activities (e.g., HCV)

The global health burden of viral infections, such as that caused by the Hepatitis C virus (HCV), necessitates the development of new antiviral agents. google.com The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is a key enzyme in the replication of the virus and a validated target for antiviral drug development. google.comnih.gov

Pyrazole derivatives have been identified as potential inhibitors of HCV replication. While specific data on this compound is limited, related compounds have shown promising activity. For instance, a class of 1,3,4-trisubstituted pyrazoles was identified as effective inhibitors of HCV. One compound in this class was found to be particularly potent, with an EC50 value of 0.11 μM. In a different study, a series of pyrazole derivatives were synthesized from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide and tested for their ability to inhibit HCV replication in HepG2 cells. Several of these compounds were found to inhibit the replication of both positive and negative HCV RNA strands at low concentrations (0.08-0.36 μg/mL).

| Compound Class/Derivative | Viral Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Trisubstituted pyrazoles | Hepatitis C Virus (HCV) | One compound showed potent inhibition with an EC50 of 0.11 μM. | uj.edu.pl |

| Thiophene-2-carboxamide pyrazole derivatives (3a, 6, 7a, 7b, 9a, 9b, 10a, 11b) | HCV RNA replication in HepG2 cells | Inhibited replication of both (+) and (-) strands at concentrations of 0.08-0.36 μg/mL. | uj.edu.pl |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are substances that can mitigate oxidative damage. Pyrazole derivatives have been investigated for their antioxidant potential. researchgate.netacs.orgcore.ac.uk

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical scavenging assay. researchgate.net In a study on novel thienyl-pyrazoles, two compounds, 5g and 5h , demonstrated excellent DPPH and hydroxyl radical scavenging activities, with IC50 values comparable to or better than standard antioxidants like ascorbic acid and BHA. researchgate.net Another study on dihydropyrazole derivatives also reported good to excellent antioxidant activity for the evaluated compounds, with some exhibiting IC50 values in the low micromolar range in the DPPH assay. acs.org

| Compound Class/Derivative | Assay | IC50 Value (μM) | Reference |

|---|---|---|---|

| Thienyl-pyrazole 5g | DPPH radical scavenging | 0.245 ± 0.01 | researchgate.net |

| Thienyl-pyrazole 5h | DPPH radical scavenging | 0.284 ± 0.02 | researchgate.net |

| Thienyl-pyrazole 5g | Hydroxyl radical scavenging | 0.905 ± 0.01 | researchgate.net |

| Thienyl-pyrazole 5h | Hydroxyl radical scavenging | 0.892 ± 0.01 | researchgate.net |

| Dihydropyrazole 5 | DPPH radical scavenging | 30.03 | acs.org |

| Dihydropyrazole 10 | DPPH radical scavenging | 41.09 | acs.org |

Other Noteworthy Biological Activities

The versatile scaffold of this compound has been the subject of investigation for various other biological activities, leveraging the unique electronic and structural characteristics of the pyrazole and thiophene (B33073) rings.

Malaria remains a significant global health issue, and the development of novel antimalarial agents is crucial to combat drug resistance. Pyrazole derivatives, particularly those incorporating a thienyl moiety, have shown promise in this area. Research has demonstrated that compounds containing the 3-(2-thienyl)pyrazole core exhibit notable antimalarial effects.

In one study, a series of 1H-pyrazole derivatives were tested for their in vivo antimalarial activity against Plasmodium berghei in infected mice. Among the synthesized compounds, a derivative featuring the 3-(2-thienyl)-pyrazoline structure, specifically 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole , demonstrated the highest activity with a 70.26% suppression of parasitemia. researchgate.net Another related compound, 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole , also showed significant efficacy with a 63.40% suppression rate in a similar model. researchgate.net These findings underscore the potential of the thienyl-pyrazole framework as a foundation for developing new antimalarial drugs. nih.govekb.eg

Table 1: Antimalarial Activity of 3-(2-Thienyl)pyrazole Derivatives

| Compound | Parasite Strain | % Suppression | Reference |

| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | Plasmodium berghei | 70.26% | researchgate.net |

| 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole | Plasmodium berghei | 63.40% | researchgate.net |

The management of diabetes mellitus is a critical area of pharmaceutical research, and compounds that can regulate blood glucose levels are of great interest. The pyrazole nucleus is a component of various compounds investigated for antidiabetic properties. nih.govtandfonline.com Specifically, the 5-aminopyrazole scaffold has been reported to be a promising basis for developing agents with hypoglycemic or antidiabetic activity. mdpi.com

Research into fluorinated pyrazole derivatives has highlighted that 5-aminopyrazoles possess antidiabetic properties. mdpi.com Furthermore, studies on 3,5-disubstituted pyrazoles have revealed compounds with hypoglycemic activities significantly greater than the standard drug tolbutamide. mdpi.com More recently, new series of sulfonamide derivatives based on the 5-aminopyrazole structure have been designed and synthesized as potential anti-diabetic agents. biorxiv.org While direct studies on the antiglycemic effects of this compound are not extensively documented, the established antidiabetic potential of the 5-aminopyrazole class suggests that this compound could be a valuable candidate for further investigation in the context of diabetes treatment. mdpi.comnih.gov

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality in developing nations. researchgate.netiupac.orgfrontiersin.org The search for new, effective antiamoebic drugs is ongoing. Pyrazole derivatives have been identified as a class of heterocyclic compounds with potential activity against this parasite. researchgate.nettandfonline.comacs.orgresearchgate.net

Although research specifically detailing the antiamoebic activity of this compound is limited, related structures have shown promise. For instance, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a fused pyrazole derivative, demonstrated better inhibitory action against the HM1:IMSS strain of E. histolytica than the standard drug metronidazole. researchgate.net Interestingly, the thiophene ring, a key component of the target compound, is present in other natural and synthetic molecules with antiamoebic properties. Extracts from the plant Adenophyllum aurantium, which are rich in thiophenes, have been shown to inhibit the development of amoebic liver abscesses in animal models. nih.gov This suggests that the thienyl group may contribute favorably to antiprotozoal activity, making this compound a molecule of interest for future screening and development of antiamoebic agents.

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of several commercial insecticides. acs.org The N-aryl-5-aminopyrazole structure is particularly noteworthy as a key motif in molecules with potent insecticidal properties. The most prominent example is Fipronil, a broad-spectrum insecticide that functions by blocking GABA-gated chloride channels in insects.

The inclusion of a thienyl group on the pyrazole ring has been explored for its potential to enhance insecticidal action. Studies on pyrazolo[3,4-b]pyridines derived from a thienyl-containing precursor, Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate, have yielded compounds with promising insecticidal activity against the aphid species Aphis gossypii. Other research has shown that the presence of a thienyl group can significantly influence the insecticidal efficacy of various chemical classes. These findings indicate that the combination of the 5-aminopyrazole core with a 3-(2-thienyl) substituent is a rational strategy for designing novel insecticides.

Table 2: Insecticidal Activity of Related Thienyl-Pyrazole Derivatives

| Compound Class | Target Pest | Activity Noted | Reference |

| Pyrazolo[3,4-b]pyridines derived from a 4-(2'-thienyl) precursor | Aphis gossypii | Promising results against nymphs and adults | |

| Pyrazole-5-carboxamides | Helicoverpa armigera | High insecticidal activity observed in some derivatives |

Advanced Research Topics and Future Directions

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 5-Amino-3-(2-thienyl)pyrazole influences its biological activity. The pyrazole (B372694) ring itself has four sites where substituents can be introduced to modulate pharmacological activity and target selectivity. tandfonline.comnih.gov

Key findings from SAR studies on related pyrazole derivatives indicate that:

The nature and position of substituents on the pyrazole and appended rings are critical for biological activity. For instance, in a series of 1,3,5-trisubstituted pyrazoles, the type of aryl substituents on positions 1 and 5 significantly impacted their potency. tandfonline.com

The introduction of specific functional groups can enhance activity. For example, in some pyrazoline-thiazolidinone hybrids, the addition of a halogen like bromine or chlorine to an associated isatin (B1672199) scaffold increased anticancer activity. nih.gov

Conversely, the addition of other groups, such as a methyl or CH₂COOH group at the 1N-position of the isatin fragment in the same hybrid series, led to a loss of activity. nih.gov

Future SAR studies on this compound will likely focus on systematic modifications at the amino group, the pyrazole nitrogen, and the thienyl ring to create a comprehensive map of its "activity landscape." This will enable the rational design of derivatives with optimized potency and selectivity for specific biological targets.

Table 1: SAR Insights from Related Pyrazole Derivatives

| Scaffold/Series | Key SAR Finding | Impact on Activity | Reference |

|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazoles | Nature of aryl substituents at positions 1 and 5 is critical. | Modulates potency | tandfonline.com |

| Pyrazoline-Thiazolidinone-Isatin Hybrids | Halogen (Br, Cl) at 5-position of isatin scaffold. | Increased anticancer activity | nih.gov |

| Pyrazoline-Thiazolidinone-Isatin Hybrids | Methyl or CH₂COOH at 1N-position of isatin. | Loss of activity | nih.gov |

| Pyrazole-Naphthalene Derivatives | Ethoxy group at position 4 of a phenyl ring. | Highest anticancer activity in the series | nih.gov |

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methods is crucial for producing this compound and its derivatives for further study. Traditional methods often involve the cyclocondensation of β-ketonitriles or their equivalents with hydrazines. nih.govmdpi.com However, modern research focuses on improving these processes in terms of yield, regioselectivity, and environmental impact.

Novel synthetic strategies that are being explored include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can improve yields. researchgate.netbenthamdirect.comresearchgate.net It has been successfully used for synthesizing various pyrazole derivatives, including those derived from chalcones. benthamdirect.com

Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules like pyrazoles in a single step from multiple starting materials. rsc.orgacs.org This approach improves atom and step economy, aligning with the principles of green chemistry. rsc.org

Solid-Phase Synthesis: This methodology facilitates the creation of libraries of compounds by anchoring intermediates to a solid resin support. nih.govbeilstein-journals.org This is particularly useful for generating a diverse range of 5-aminopyrazole derivatives for high-throughput screening. nih.govbeilstein-journals.org

Catalytic Approaches: The use of novel catalysts, such as silver-catalysis for trifluoromethylated pyrazoles or scandium(III) triflate for polysubstituted pyrazoles, can improve reaction efficiency and selectivity. nih.gov

Future work will likely involve refining these methods and discovering new catalytic systems to provide even more direct and versatile routes to substituted 5-Amino-3-(2-thienyl)pyrazoles.

Mechanistic Investigations of Biological Activities

While many pyrazole derivatives have shown promising biological effects, a deep understanding of their mechanism of action at the molecular level is often necessary for further development. For this compound, this involves identifying the specific enzymes, receptors, or cellular pathways it interacts with to exert its effects.

For related compounds, mechanistic studies have identified targets such as:

Protein Kinases: Pyrazole scaffolds are prominent in the design of protein kinase inhibitors (PKIs), which are crucial in treating diseases like cancer. mdpi.comscilit.com

Cyclooxygenase (COX) Enzymes: Some pyrazole derivatives are known to be selective COX-2 inhibitors, which is the basis for their anti-inflammatory activity. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a target for antitubercular drugs, and some thienylpyrazole derivatives have shown good interaction with its active site in molecular docking studies. researchgate.net

Future investigations will employ techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the direct molecular targets of this compound and its active analogs.

Combinatorial Chemistry and High-Throughput Screening for New Derivatives

Combinatorial chemistry, often coupled with high-throughput screening (HTS), is a powerful strategy for drug discovery. ingentaconnect.com This approach involves the rapid synthesis of large libraries of related compounds, which are then quickly tested for biological activity against a specific target. ingentaconnect.comingentaconnect.com

The 5-aminopyrazole scaffold is well-suited for combinatorial library generation due to the multiple points available for chemical diversification. nih.govbeilstein-journals.org Solid-phase synthesis is a key enabling technology for this approach, allowing for the streamlined creation and purification of library members. beilstein-journals.org

Future directions will involve designing and synthesizing focused libraries of this compound derivatives. These libraries will be tailored based on SAR data and computational models to increase the probability of discovering new, highly active compounds. HTS campaigns will then be used to screen these libraries against a wide range of biological targets, potentially uncovering novel therapeutic applications.

In Silico Drug Design and Virtual Screening for Target Identification

Computational methods are increasingly integral to modern drug discovery. In silico techniques like molecular docking and virtual screening allow researchers to predict how a molecule like this compound might interact with a potential biological target. eurekaselect.comnih.govactamedica.org

These methods offer several advantages:

Target Identification: Virtual screening can be used to "dock" the compound into the binding sites of thousands of known proteins, helping to predict potential molecular targets. actamedica.org

Binding Mode Analysis: Molecular docking can provide detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a compound and its target protein, helping to explain its activity. researchgate.netmdpi.com

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.govtandfonline.commdpi.com

For instance, docking studies on pyrazoline derivatives have been used to investigate their potential as PI3K inhibitors for cancer therapy. eurekaselect.com Similarly, docking has been employed to study the interaction of pyridine-based thiadiazole derivatives with the COX-2 enzyme. nih.gov Future in silico work on this compound will focus on building predictive models to guide the synthesis of new analogs with improved target affinity and drug-like properties.

Green Chemistry Approaches in the Synthesis of Pyrazole Derivatives

The principles of green chemistry aim to make chemical synthesis more environmentally friendly by reducing waste, avoiding hazardous substances, and minimizing energy consumption. rsc.orgacs.orgthieme-connect.com These principles are being increasingly applied to the synthesis of pyrazole derivatives.

Key green chemistry strategies include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. rsc.orgacs.orgthieme-connect.com

Catalysis: Employing reusable heterogeneous catalysts, such as Amberlyst resin or cerium oxide/silica nanocomposites, can simplify purification and reduce waste. researchgate.netthieme-connect.com

Alternative Energy Sources: Using microwave irradiation or ultrasound can dramatically accelerate reactions, leading to significant energy savings. researchgate.netrsc.orgmdpi.com

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs improve atom economy and reduce the number of synthetic steps and purification processes. rsc.orgacs.org

Researchers have demonstrated the successful synthesis of pyranopyrazole derivatives using microwave irradiation in an eco-friendly water-ethanol solvent mixture. rsc.org Future efforts will focus on integrating these green approaches into the synthesis of this compound, making its production more sustainable and cost-effective.

Table 2: Green Chemistry Techniques in Pyrazole Synthesis

| Technique | Description | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Synthesis of pyrano[2,3-c]pyrazoles, reducing reaction time from hours to minutes. | rsc.orgmdpi.com |

| Ultrasound Irradiation | Use of ultrasonic waves to promote reactions. | Employed in medicinal chemistry to decrease turnaround times. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions involving multiple reagents to rapidly build complex molecules. | Synthesis of pyrazolone (B3327878) derivatives in water. | rsc.orgacs.org |

| Green Solvents | Use of environmentally friendly solvents like water. | Aqueous synthesis of tetrasubstituted pyrazoles. | thieme-connect.com |

| Heterogeneous Catalysis | Use of solid, reusable catalysts to simplify workups. | Amberlyst resin used as a gentle, reusable catalyst. | researchgate.net |

Q & A

Basic: What are the classical synthetic routes for 5-Amino-3-(2-thienyl)pyrazole, and how are they optimized for yield?

Answer:

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketonitriles. A classical approach involves reacting hydrazine hydrate with 3-(2-thienyl)-3-ketopropionitrile under reflux in ethanol, followed by acid-catalyzed cyclization . Optimization strategies include:

- Reagent stoichiometry: Using a 1:1 molar ratio of hydrazine to ketonitrile minimizes side products.

- Temperature control: Maintaining reflux at 80–90°C ensures complete cyclization without decomposition.

- Catalytic additives: Trace acetic acid improves cyclization efficiency by stabilizing intermediates .

For scale-up, purification via recrystallization (ethanol/water) achieves >85% purity, as confirmed by HPLC .

Advanced: How can tautomeric equilibria of this compound influence its reactivity in electrophilic substitution reactions?

Answer:

The pyrazole ring exists in a tautomeric equilibrium between the 1H- (amino) and 2H- (imino) forms (Figure 1). This equilibrium impacts reactivity:

- Electrophilic attack sites: The amino tautomer favors electrophilic substitution at the C4 position due to resonance stabilization, while the imino form directs reactivity to the C5 position.

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize the amino tautomer, enhancing nitration at C4 with HNO₃/Ac₂O (yield: 72%) .

- Kinetic vs. thermodynamic control: At low temperatures (<0°C), the amino tautomer dominates, but prolonged heating shifts equilibrium to the imino form, altering product distribution .

Basic: What spectroscopic and computational methods are used to characterize this compound and its derivatives?

Answer:

- FT-IR: The NH₂ stretching band at 3350–3450 cm⁻¹ confirms the amino group. Thienyl C–S vibrations appear at 680–720 cm⁻¹ .

- NMR: ¹H NMR (DMSO-d₆) shows the pyrazole C3 proton as a singlet at δ 6.2–6.4 ppm, while thienyl protons resonate at δ 7.1–7.3 ppm .

- DFT calculations: HOMO-LUMO analysis (B3LYP/6-311G**) predicts electrophilic sites, corroborating experimental reactivity trends .

- X-ray crystallography: Resolves tautomeric forms; the amino tautomer exhibits a planar pyrazole ring with a dihedral angle of 8.5° relative to the thienyl group .

Advanced: How do structural modifications at the pyrazole C3 position affect antitumor activity in vitro?

Answer:

Derivatives with electron-withdrawing groups (EWGs) at C3 show enhanced cytotoxicity. For example:

- 3-Nitro substitution: Inhibits HeLa cell proliferation (IC₅₀ = 12 µM) by intercalating DNA, as shown in ethidium bromide displacement assays .

- 3-Cyano substitution: Induces apoptosis via caspase-3 activation (flow cytometry) and mitochondrial membrane depolarization (JC-1 staining) .

- Thienyl vs. phenyl: The thienyl moiety improves solubility (logP = 1.8 vs. 2.5 for phenyl) and bioavailability, as validated in pharmacokinetic studies (AUC₀–24: 45 µg·h/mL) .

Basic: What methodologies resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

Discrepancies in yields (e.g., 60–90% for pyrazolo[1,5-a]pyrimidines) arise from:

- Reagent purity: Hydrazine hydrate >98% purity reduces byproduct formation (e.g., hydrazones) .

- Cyclization conditions: Using NaOEt/EtOH (0.5 M) at 70°C for 6 hours vs. room temperature for 24 hours impacts yields due to competing hydrolysis .

- Workup protocols: Extraction with ethyl acetate (3×) vs. dichloromethane (2×) recovers 15% more product .

Statistical optimization (e.g., Box-Behnken design) identifies critical parameters: molar ratio (χ² = 0.92), temperature (p < 0.05) .

Advanced: How does this compound function as a corrosion inhibitor for carbon steel in acidic environments?

Answer:

In 1 M H₂SO₄, the compound adsorbs onto steel surfaces via:

- Physisorption: Dominates at low concentrations (10⁻⁴ M), forming a monolayer (Langmuir isotherm, R² = 0.99) .

- Chemisorption: At higher concentrations (10⁻³ M), the thienyl sulfur and pyrazole nitrogen coordinate with Fe atoms, confirmed by XPS (Fe 2p₃/₂ shift from 706.5 to 707.1 eV) .

Electrochemical impedance spectroscopy (EIS) shows a 92% inhibition efficiency at 298 K, with an activation energy of 45 kJ/mol, indicating mixed adsorption mechanisms .

Basic: What are the key considerations in designing stable Schiff base derivatives from this compound?

Answer:

- Aldehyde selection: Aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) form stable imines (λₐₐₛ = 420 nm) resistant to hydrolysis .

- Solvent system: Anhydrous ethanol minimizes side reactions; traces of glacial acetic acid catalyze imine formation (yield: 80–90%) .

- Stability testing: Schiff bases are stored under argon at –20°C to prevent oxidation, with degradation <5% over 6 months (HPLC monitoring) .

Advanced: How do steric and electronic effects influence the inhibitory activity of pyrazole-based mercaptoacetamide analogs against botulinum neurotoxin?

Answer:

- Thiol positioning: The 2-mercaptoacetamide analog (IC₅₀ = 4.8 µM) is 40× more potent than the 3-mercaptopropionamide derivative due to optimal zinc chelation geometry .

- Substituent effects: A 4-chlorophenyl group at C3 enhances hydrophobic interactions with the enzyme active site (docking score: –9.2 kcal/mol vs. –6.5 for H) .

- Electron-withdrawing groups: Nitro substitution at C5 increases electron deficiency, improving binding affinity (ΔG = –34.2 kJ/mol) but reduces solubility, requiring formulation with cyclodextrin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.